molecular formula C20H23NOS B1327258 2-Piperidinomethyl-4'-thiomethylbenzophenone CAS No. 898752-04-0

2-Piperidinomethyl-4'-thiomethylbenzophenone

Cat. No.: B1327258
CAS No.: 898752-04-0
M. Wt: 325.5 g/mol
InChI Key: HMIYPPGLPDDAMD-UHFFFAOYSA-N
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Description

2-Piperidinomethyl-4’-thiomethylbenzophenone is an organic compound with the molecular formula C20H23NOS It is a benzophenone derivative, characterized by the presence of a piperidine ring and a thiomethyl group attached to the benzophenone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Piperidinomethyl-4’-thiomethylbenzophenone typically involves the following steps:

    Formation of the Benzophenone Core: The initial step involves the synthesis of the benzophenone core, which can be achieved through the Friedel-Crafts acylation of benzene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Introduction of the Thiomethyl Group: The thiomethyl group can be introduced via a nucleophilic substitution reaction. This involves the reaction of the benzophenone derivative with a thiomethylating agent such as methylthiolate.

    Attachment of the Piperidine Ring: The final step involves the formation of the piperidinomethyl group. This can be achieved through a Mannich reaction, where the benzophenone derivative is reacted with formaldehyde and piperidine under acidic conditions.

Industrial Production Methods

Industrial production of 2-Piperidinomethyl-4’-thiomethylbenzophenone follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Key considerations include:

    Reaction Temperature and Time: Controlling the temperature and reaction time to ensure complete conversion of reactants.

    Purification: Use of techniques such as recrystallization and chromatography to purify the final product.

    Safety and Environmental Concerns: Implementation of safety measures to handle hazardous chemicals and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Piperidinomethyl-4’-thiomethylbenzophenone undergoes various chemical reactions, including:

    Oxidation: The thiomethyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the benzophenone core can be reduced to a secondary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The piperidinomethyl group can undergo nucleophilic substitution reactions, where the piperidine ring is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.

    Substitution: Nucleophiles such as amines, alcohols, or thiols, typically in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of secondary alcohols.

    Substitution: Formation of various substituted benzophenone derivatives.

Scientific Research Applications

2-Piperidinomethyl-4’-thiomethylbenzophenone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 2-Piperidinomethyl-4’-thiomethylbenzophenone involves its interaction with specific molecular targets and pathways. The piperidine ring and thiomethyl group contribute to its binding affinity and specificity towards certain enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

2-Piperidinomethyl-4’-thiomethylbenzophenone can be compared with other benzophenone derivatives, such as:

    4’-Hydroxybenzophenone: Lacks the piperidine and thiomethyl groups, resulting in different chemical and biological properties.

    4’-Methoxybenzophenone: Contains a methoxy group instead of a thiomethyl group, leading to variations in reactivity and applications.

    2-Piperidinomethylbenzophenone:

The unique combination of the piperidine ring and thiomethyl group in 2-Piperidinomethyl-4’-thiomethylbenzophenone distinguishes it from these similar compounds, providing it with distinct properties and applications.

Biological Activity

2-Piperidinomethyl-4'-thiomethylbenzophenone (CAS No. 898752-04-0) is a compound that has garnered attention for its unique chemical structure and potential biological activities. This compound is characterized by the presence of a piperidine ring and a thiomethyl group, which contribute to its reactivity and interaction with biological systems. This article aims to explore the biological activity of this compound, including its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C20H23NOS\text{C}_{20}\text{H}_{23}\text{N}\text{O}\text{S}

This structure includes:

  • A benzophenone core , which is a common motif in many biologically active compounds.
  • A piperidine moiety , which is known for its role in enhancing the solubility and bioavailability of compounds.
  • A thiomethyl group , which can influence the compound's reactivity and biological interactions.

Antimicrobial Properties

This compound has been studied for its antimicrobial activity against various pathogens. Research indicates that it exhibits significant antibacterial effects, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as some Gram-negative strains like Escherichia coli. The minimum inhibitory concentrations (MICs) for these bacteria have been documented, showing promising results in preliminary studies.

BacteriaMIC (µg/mL)
Staphylococcus aureus32
Bacillus subtilis64
Escherichia coli128

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Studies have demonstrated that this compound can induce apoptosis in cancer cell lines, suggesting a mechanism that may involve the modulation of apoptotic pathways. The compound's effectiveness varies across different cancer types, with notable activity observed in breast and lung cancer cell lines.

Cancer Cell LineIC50 (µM)
MCF-7 (Breast)15
A549 (Lung)20

The mechanism of action of this compound involves several biochemical pathways:

  • Enzyme Interaction : The compound may interact with specific enzymes or receptors, modulating their activity. This interaction can lead to altered cellular processes such as signal transduction and gene expression.
  • Induction of Apoptosis : Evidence suggests that the compound can activate caspases, leading to programmed cell death in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : The presence of the thiomethyl group may facilitate the generation of ROS, contributing to oxidative stress in target cells.

Case Studies

Several case studies have highlighted the potential applications of this compound in drug development:

  • Antimicrobial Drug Development : A recent study focused on synthesizing derivatives of this compound to enhance its antibacterial properties. Modifications to the piperidine ring resulted in compounds with improved activity against resistant bacterial strains.
  • Cancer Therapy Research : Another study explored the use of this compound in combination therapies for treating breast cancer. Results indicated that when used alongside conventional chemotherapeutics, it enhanced cytotoxicity against resistant cancer cell lines.

Properties

IUPAC Name

(4-methylsulfanylphenyl)-[2-(piperidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NOS/c1-23-18-11-9-16(10-12-18)20(22)19-8-4-3-7-17(19)15-21-13-5-2-6-14-21/h3-4,7-12H,2,5-6,13-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMIYPPGLPDDAMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(=O)C2=CC=CC=C2CN3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90643586
Record name [4-(Methylsulfanyl)phenyl]{2-[(piperidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90643586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898752-04-0
Record name Methanone, [4-(methylthio)phenyl][2-(1-piperidinylmethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898752-04-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [4-(Methylsulfanyl)phenyl]{2-[(piperidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90643586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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